N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-alanine
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Overview
Description
2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid is a complex organic compound with a molecular formula of C20H26O5 This compound is characterized by its chromen-2-one core structure, which is substituted with hexyl and dimethyl groups, and further functionalized with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid typically involves multiple steps, starting from the chromen-2-one core. The process includes:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Substitution with Hexyl and Dimethyl Groups: The chromen-2-one core is then functionalized with hexyl and dimethyl groups through alkylation reactions.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the chromen-2-one derivative with propanoic acid or its derivatives under suitable conditions, such as the presence of a catalyst or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chromen-2-one core or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromen-2-one core can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The hexyl and dimethyl substitutions may enhance the compound’s binding affinity and specificity, while the propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
Compared to similar compounds, 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}propanoic acid is unique due to its specific functional groups and substitutions, which confer distinct chemical properties and biological activities. The presence of the propanoic acid moiety, in particular, may enhance its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H31NO6 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-6-7-8-9-10-18-13(2)17-11-12-19(14(3)20(17)30-23(18)28)29-16(5)21(25)24-15(4)22(26)27/h11-12,15-16H,6-10H2,1-5H3,(H,24,25)(H,26,27)/t15-,16?/m0/s1 |
InChI Key |
OBMAGMUWXPNRSR-VYRBHSGPSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)N[C@@H](C)C(=O)O)C)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)NC(C)C(=O)O)C)OC1=O)C |
Origin of Product |
United States |
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